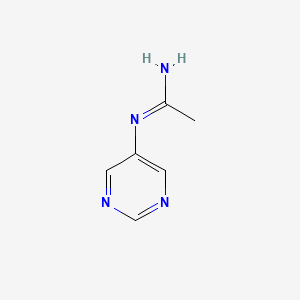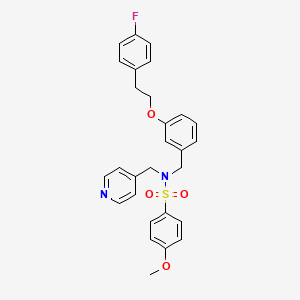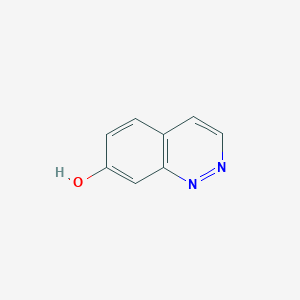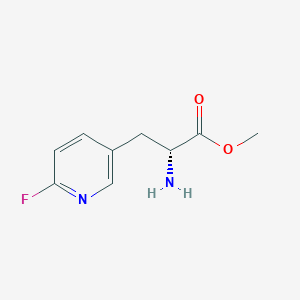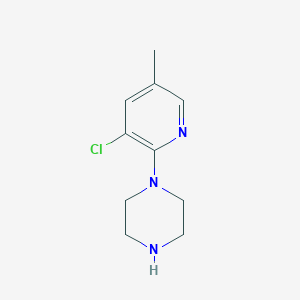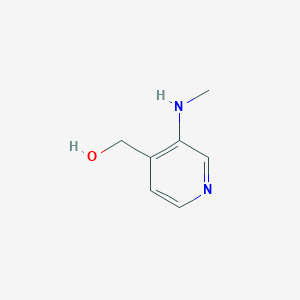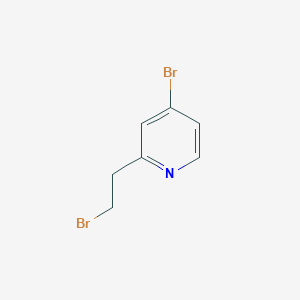![molecular formula C7H2Cl2F3N3 B13116240 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-amino-4,6-dichloropyrimidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyrimidines.
Applications De Recherche Scientifique
5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: The parent compound without the chlorine and trifluoromethyl groups.
5,7-Dichloroimidazo[1,2-a]pyrimidine: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine: Similar structure but lacks the chlorine atoms.
Uniqueness
5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents also influence the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C7H2Cl2F3N3 |
|---|---|
Poids moléculaire |
256.01 g/mol |
Nom IUPAC |
5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-1-5(9)15-2-3(7(10,11)12)13-6(15)14-4/h1-2H |
Clé InChI |
QZQRTPSMYGXLJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C=C(N=C2N=C1Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)
